molecular formula C27H22BrN B14014074 6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole

6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole

Cat. No.: B14014074
M. Wt: 440.4 g/mol
InChI Key: OMZIOUJYGGTUTG-UHFFFAOYSA-N
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Description

6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole is a complex organic compound with a unique structure that combines bromine, phenyl, and indeno-carbazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole typically involves multi-step organic reactions. One common method includes the bromination of 11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole
  • 5,7-Dihydro-7,7-dimethyl-2-(9-phenyl-9H-carbazol-3-yl)indeno[2,1-b]carbazole

Uniqueness

6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C27H22BrN

Molecular Weight

440.4 g/mol

IUPAC Name

6-bromo-11,11-dimethyl-9-phenyl-9,10-dihydro-5H-indeno[2,1-b]carbazole

InChI

InChI=1S/C27H22BrN/c1-27(2)15-18(16-8-4-3-5-9-16)12-17-13-21-20(24(17)27)14-22-19-10-6-7-11-23(19)29-26(22)25(21)28/h3-14,18,29H,15H2,1-2H3

InChI Key

OMZIOUJYGGTUTG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C=C2C1=C3C=C4C5=CC=CC=C5NC4=C(C3=C2)Br)C6=CC=CC=C6)C

Origin of Product

United States

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